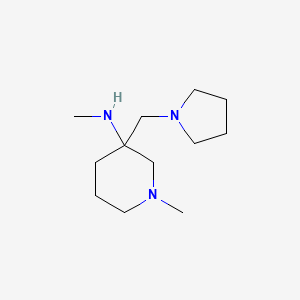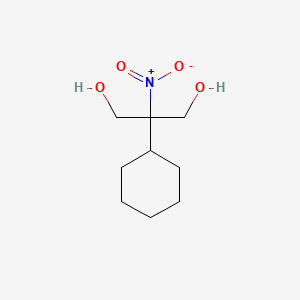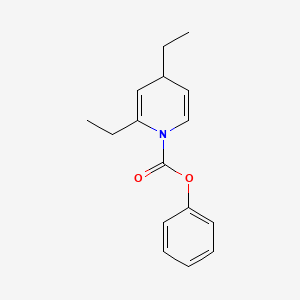
Phenyl 2,4-diethylpyridine-1(4H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 2,4-diethylpyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a phenyl group and two ethyl groups attached to the pyridine ring, along with a carboxylate ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,4-diethylpyridine-1(4H)-carboxylate can be achieved through several methods. One common approach involves the reaction of 2,4-diethylpyridine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
Phenyl 2,4-diethylpyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylate ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl group.
科学研究应用
Phenyl 2,4-diethylpyridine-1(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Phenyl 2,4-diethylpyridine-1(4H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
相似化合物的比较
Phenyl 2,4-diethylpyridine-1(4H)-carboxylate can be compared with other pyridine derivatives, such as:
Picolinaldehyde: Known for its use in coordination chemistry and as a ligand in metal complexes.
Nicotinaldehyde: Used in the synthesis of pharmaceuticals and agrochemicals.
Isonicotinaldehyde: Employed in the preparation of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
属性
CAS 编号 |
651053-70-2 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC 名称 |
phenyl 2,4-diethyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-3-13-10-11-17(14(4-2)12-13)16(18)19-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |
InChI 键 |
WMGYPBLEDYWQFM-UHFFFAOYSA-N |
规范 SMILES |
CCC1C=CN(C(=C1)CC)C(=O)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B12607753.png)

![([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone](/img/structure/B12607766.png)
![Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12607773.png)
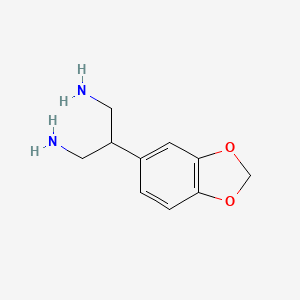
![5-[(R)-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine](/img/structure/B12607784.png)
![5-Ethynyl-2-[3-(phenylethynyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12607787.png)
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-](/img/structure/B12607794.png)
![6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12607796.png)
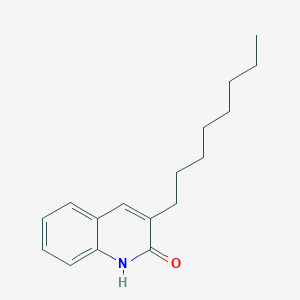
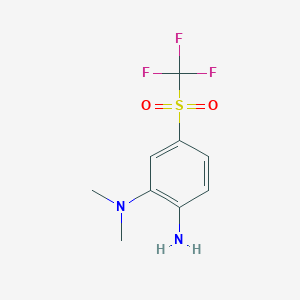
![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)
